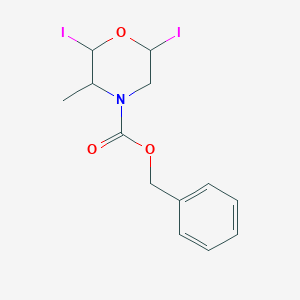![molecular formula C18H18N2O2 B13127820 1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione CAS No. 22791-66-8](/img/structure/B13127820.png)
1-Amino-4-[(butan-2-yl)amino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthracene-9,10-dione, a class of compounds known for their diverse applications in various fields, including dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino and sec-butylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of amino groups is achieved through nucleophilic substitution reactions. For instance, 1,4-dichloroanthracene-9,10-dione can react with sec-butylamine under controlled conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives, which have applications in photography and as antioxidants.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution are commonly used. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Wissenschaftliche Forschungsanwendungen
1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
Medicine: It is investigated for its potential use in cancer therapy due to its ability to interact with DNA and inhibit cell proliferation.
Industry: The compound is used in the production of organic semiconductors and as an analytical reagent for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE involves:
Molecular Targets: The compound interacts with cellular components such as DNA, enzymes, and proteins.
Pathways Involved: It can induce apoptosis in cancer cells by intercalating into DNA and inhibiting topoisomerase enzymes, which are essential for DNA replication and repair.
Biological Effects: The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE can be compared with other similar compounds, such as:
Mitoxantrone: A well-known anthracenedione derivative used in cancer therapy. Unlike Mitoxantrone, 1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE has a sec-butylamino group, which may impart different pharmacokinetic properties.
Ametantrone: Another anthracenedione derivative with anticancer activity. The presence of different substituents in 1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE may result in distinct biological activities.
1,4-Diaminoanthracene-9,10-dione: This compound has two amino groups and is used in dye synthesis and as an analytical reagent. The sec-butylamino group in 1-AMINO-4-(SEC-BUTYLAMINO)ANTHRACENE-9,10-DIONE provides unique chemical properties.
Eigenschaften
CAS-Nummer |
22791-66-8 |
|---|---|
Molekularformel |
C18H18N2O2 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
1-amino-4-(butan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O2/c1-3-10(2)20-14-9-8-13(19)15-16(14)18(22)12-7-5-4-6-11(12)17(15)21/h4-10,20H,3,19H2,1-2H3 |
InChI-Schlüssel |
GZYWRWMNIGASFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)




![3-[2-[[1-(3-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]methyl]pyrrolidin-1-yl]benzoic acid](/img/structure/B13127774.png)







